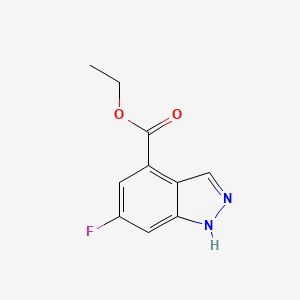
Ethyl 6-fluoro-1H-indazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-fluoro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities Indazoles are heterocyclic aromatic organic compounds that have garnered significant interest due to their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the indazole core. The carboxylate ester group is introduced through esterification reactions involving ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-fluoro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: The fluorine atom and ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-fluoro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and carboxylate ester group play crucial roles in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
Ethyl 6-fluoro-1H-indazole-4-carboxylate can be compared with other indazole derivatives, such as:
1H-indazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activities.
6-chloro-1H-indazole-4-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in chemical reactivity and biological properties.
1H-indazole-3-carboxylate: The carboxylate group is positioned differently, affecting the compound’s overall behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H9FN2O2 |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
ethyl 6-fluoro-1H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6(11)4-9-8(7)5-12-13-9/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
PKTFDQCNNZXXDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=NNC2=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


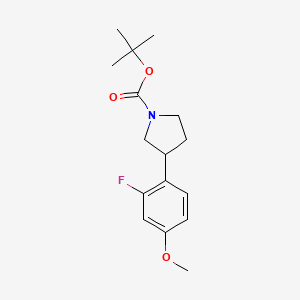
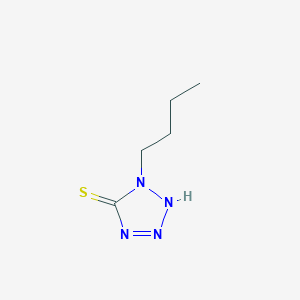
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
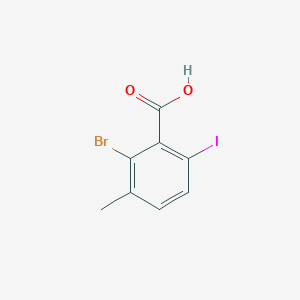
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)
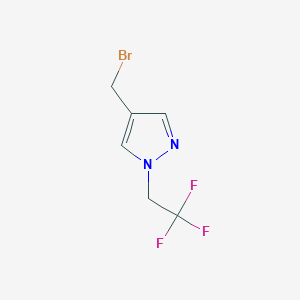
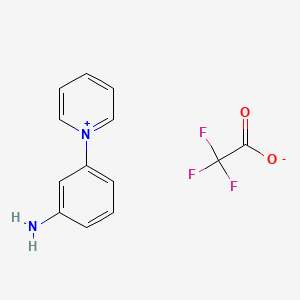
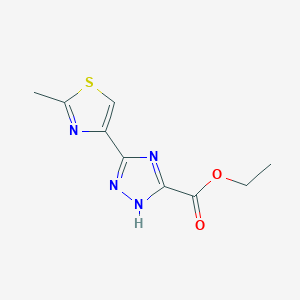
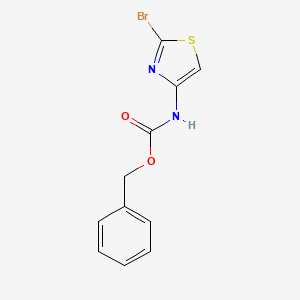
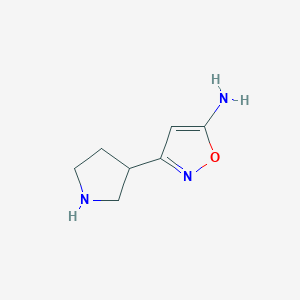
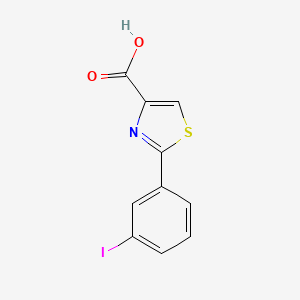
![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)
